molecular formula C9H15ClN2 B2383651 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride CAS No. 2061979-76-6

1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2383651
CAS No.: 2061979-76-6
M. Wt: 186.68 g/mol
InChI Key: RTUDSFHKHRXEQN-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 3-methylpyridine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylpyridin-2-yl)propan-2-amine
  • N-(3-Methylpyridin-2-yl)ethane-1,2-diamine
  • Di-(2-picolyl)amine

Uniqueness

1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride is unique due to its specific structural features and chemical properties. Its methylpyridine moiety and propan-1-amine group confer distinct reactivity and interaction profiles compared to other similar compounds.

Properties

CAS No.

2061979-76-6

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H

InChI Key

RTUDSFHKHRXEQN-UHFFFAOYSA-N

SMILES

CCC(C1=C(C=CC=N1)C)N.Cl.Cl

Canonical SMILES

CCC(C1=C(C=CC=N1)C)N.Cl

solubility

not available

Origin of Product

United States

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